3-(3-Aminophenyl)propanoic acid hydrochloride
CAS No.: 102879-44-7
Cat. No.: VC21280874
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102879-44-7 |
|---|---|
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
| IUPAC Name | 3-(3-aminophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H |
| Standard InChI Key | QBOBODDISCLHPG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)CCC(=O)O.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)N)CCC(=O)O.Cl |
Introduction
Chemical Identity and Structure
3-(3-Aminophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol. It is identified by the CAS registry number 102879-44-7 . The compound is essentially a hydrochloride salt of 3-(3-Aminophenyl)propanoic acid, where the amino group is strategically located at the meta position on the benzene ring.
Structural Identifiers
The compound can be identified through various standardized chemical notations:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-(3-aminophenyl)propanoic acid;hydrochloride |
| InChI | InChI=1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H |
| InChI Key | QBOBODDISCLHPG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N)CCC(=O)O.Cl |
| Molecular Formula | C9H12ClNO2 |
| Molecular Weight | 201.65 g/mol |
This table compiles the key structural identifiers for the compound based on standardized chemical nomenclature systems .
Structural Characteristics
The compound features a propanoic acid backbone with an amino-substituted phenyl ring . The amino group at the meta position on the benzene ring gives this compound distinctive chemical properties, particularly in terms of its reactivity and potential biological interactions. The carboxylic acid functional group contributes to its acidic properties, while the amino group provides basic characteristics, making it amphoteric in nature.
Synthesis and Preparation
The synthesis of 3-(3-Aminophenyl)propanoic acid hydrochloride involves specific chemical pathways and reaction conditions to ensure high purity and yield.
Synthetic Routes
The primary synthetic route for 3-(3-Aminophenyl)propanoic acid hydrochloride typically involves the reduction of 3-(3-Nitrophenyl)propanoic acid. In this process, the nitro group is reduced to an amino group using appropriate reducing agents, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions
The reduction step generally employs hydrogen gas in the presence of a palladium catalyst (Pd/C). This catalytic hydrogenation process must be carefully controlled to ensure complete reduction of the nitro group without affecting other functional groups in the molecule. Following the reduction, the free amine is treated with hydrochloric acid to form the stable hydrochloride salt.
Industrial Production
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product. Quality control measures are essential to verify the purity and identity of the compound before it is distributed for research purposes.
Chemical Reactivity
3-(3-Aminophenyl)propanoic acid hydrochloride demonstrates versatile chemical reactivity due to its functional groups.
Types of Reactions
The compound can participate in various chemical reactions, primarily due to the reactivity of its amino and carboxylic acid groups. These include:
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Oxidation reactions: The amino group can be oxidized to form nitro derivatives.
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Reduction reactions: The compound can undergo further reduction to form different derivatives.
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Substitution reactions: The amino group can participate in various substitution reactions, including acylation and alkylation.
Common Reagents and Reaction Conditions
Different reagents can be used to facilitate specific chemical transformations:
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For oxidation reactions: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
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For reduction reactions: Hydrogen gas with palladium catalysts (Pd/C) is typically employed.
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For substitution reactions: Acyl chlorides or alkyl halides are used to achieve acylation or alkylation at the amino group.
Major Products Formed
The chemical reactions of 3-(3-Aminophenyl)propanoic acid hydrochloride can lead to various products:
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Oxidation yields 3-(3-Nitrophenyl)propanoic acid.
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Reduction can lead to various reduced derivatives depending on the specific conditions employed.
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Substitution reactions produce acylated or alkylated derivatives, expanding the diversity of potential derivatives.
Applications in Scientific Research
3-(3-Aminophenyl)propanoic acid hydrochloride has several important applications in scientific research due to its unique structural and chemical properties.
Chemical Research Applications
In chemical research, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups provide sites for further chemical modifications, making it useful in developing novel compounds with desired properties.
Biological Research
In biological research, 3-(3-Aminophenyl)propanoic acid hydrochloride is studied for its potential interactions with biological molecules and its role in biochemical pathways. These studies help expand our understanding of structure-activity relationships and the biological significance of amino-substituted propanoic acid derivatives.
Neurotransmitter Research
One significant application is in studies related to neurotransmitter activity. The compound is investigated for its potential to modulate neurotransmitter functions, which could have implications for neurological research. This application leverages the structural similarity of the compound to certain neurotransmitters and their precursors.
Industrial Applications
Beyond academic research, the compound finds applications in industrial settings for the production of dyes, polymers, and other industrial chemicals. Its reactivity and functional groups make it a versatile intermediate in various industrial synthetic pathways.
Biological Activity
The biological activity of 3-(3-Aminophenyl)propanoic acid hydrochloride has been the subject of various research investigations, particularly focusing on its antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds structurally similar to 3-(3-Aminophenyl)propanoic acid hydrochloride exhibit antimicrobial activity against various pathogens. Derivatives of related compounds have shown significant activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.
The table below summarizes comparative antimicrobial activity data:
| Compound | MIC against MRSA (μg/mL) | MIC against E. faecalis (μg/mL) |
|---|---|---|
| 3-(3-Aminophenyl)propanoic acid derivatives | 1-8 | 0.5-2 |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | 1-8 | 0.5-2 |
This data highlights the potential of these compounds as leads for antimicrobial drug development.
Anticancer Properties
In addition to antimicrobial effects, research has explored the anticancer potential of compounds structurally related to 3-(3-Aminophenyl)propanoic acid hydrochloride. Some derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Studies have reported IC50 values ranging from 14 to 67 nM for certain derivatives against HDAC isoforms, indicating their potential as therapeutic agents in oncology.
Neurotransmitter Modulation
The compound has also been investigated for its potential effects on neurotransmitter systems. Its structural features suggest potential interactions with neurotransmitter receptors or transporters, which could have implications for neurological research and potential therapeutic applications.
Comparative Analysis with Similar Compounds
Understanding how 3-(3-Aminophenyl)propanoic acid hydrochloride compares to related compounds provides valuable insights into structure-activity relationships.
Structural Analogues
Several compounds share structural similarities with 3-(3-Aminophenyl)propanoic acid hydrochloride:
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3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group at the para position instead of meta.
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4-Aminophenylacetic acid: Contains an amino group on the benzene ring and an acetic acid moiety.
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3-(Methylamino)propanoic acid: Features a methylamino group instead of a primary amino group.
Structural Distinctiveness
What makes 3-(3-Aminophenyl)propanoic acid hydrochloride unique is the specific positioning of the amino group at the meta position on the benzene ring. This positional isomerism can significantly influence the compound's reactivity, physical properties, and biological interactions compared to its structural analogues.
Structure-Activity Relationships
The position of the amino group on the benzene ring can significantly impact the compound's biological activity. Structure-activity relationship studies with similar compounds have revealed that subtle structural changes, such as the position of the amino group or the length of the alkyl chain, can dramatically alter biological properties such as antimicrobial activity, enzyme inhibition potential, and neurotransmitter modulation capacity.
Research Significance and Future Perspectives
3-(3-Aminophenyl)propanoic acid hydrochloride continues to be an important compound for various research applications, with significant potential for future developments.
Current Research Focus
Current research involving this compound primarily focuses on:
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Exploring its potential as a building block for developing novel pharmaceutical compounds.
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Investigating its role in neurotransmitter modulation and potential applications in neurological research.
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Developing derivatives with enhanced antimicrobial or anticancer properties.
Future Research Directions
Future research directions may include:
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More detailed structure-activity relationship studies to optimize biological activities.
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Exploration of potential therapeutic applications, particularly in antimicrobial and anticancer domains.
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Investigation of novel synthetic pathways to improve yield, purity, and cost-effectiveness of production.
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Examination of potential interactions with specific biological targets to elucidate mechanisms of action.
Challenges and Limitations
Research involving 3-(3-Aminophenyl)propanoic acid hydrochloride faces several challenges:
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Limited availability of comprehensive biological activity data specific to this compound.
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Potential toxicity concerns that need to be addressed before clinical applications can be considered.
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Scaling up synthesis for industrial applications while maintaining purity and cost-effectiveness.
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